1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one
Overview
Description
1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the amination and cyclization of functionalized acyclic substrates. This process may include the use of specific catalysts and reagents to facilitate the formation of the pyrrolidin-2-one ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reducing agents can be used to convert specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar core structure but lacking the additional functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological activity.
Prolinol: A derivative with a hydroxyl group, providing unique stereochemical properties.
Uniqueness
1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
1-cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-3-10-22-13-16(15(2)21-22)12-20-17-11-19(24)23(14-17)18-8-6-4-5-7-9-18/h13,17-18,20H,3-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTPMAQNSBGMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNC2CC(=O)N(C2)C3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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